3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide
Description
3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a dimethylaminoethyl group, and a pyrrolidinylsulfonylmethyl group, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C17H25N3O3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-oxido-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-1-ium-3-yl]ethanamine |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)10-7-15-12-20(21)17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,20H,3-4,7-10,13H2,1-2H3 |
InChI Key |
YKTZEKUFVWYWMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C[NH+](C2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylaminoethyl group, and the attachment of the pyrrolidinylsulfonylmethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide include other indole derivatives with different substituents, such as:
- 3-(2-(Dimethylamino)ethyl)-1H-indole
- 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole
- 3-(2-(Dimethylamino)ethyl)-5-methyl-1H-indole
Uniqueness
The uniqueness of 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indole 1-oxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
